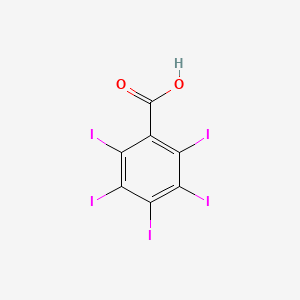

2,3,4,5,6-Pentaiodobenzoic acid

Description

Contextualization within Polyhalogenated Aromatic Carboxylic Acids

In this context, 2,3,4,5,6-Pentaiodobenzoic acid stands out due to the sheer number and size of the iodine substituents. The five iodine atoms create a sterically hindered and electron-rich system, which can be expected to exhibit distinct reactivity compared to its less-iodinated or otherwise halogenated counterparts. The study of such heavily halogenated compounds provides valuable insights into the fundamental principles of chemical reactivity and molecular interactions. nih.govresearchgate.net

Significance of Aromatic Polyiodination in Chemical Research

Aromatic polyiodination, the process of introducing multiple iodine atoms onto an aromatic ring, is a crucial area of synthetic chemistry. olemiss.edu Polyiodinated aromatic compounds serve as versatile building blocks in organic synthesis, particularly in cross-coupling reactions where the carbon-iodine bond can be readily activated. olemiss.edu The presence of multiple iodine atoms offers the potential for sequential and site-selective functionalization, enabling the construction of complex molecular architectures.

Furthermore, the introduction of iodine atoms can significantly alter the physical and biological properties of aromatic molecules. nih.gov In materials science, polyiodinated compounds are explored for their potential applications in areas such as high-density materials and X-ray contrast agents. The study of polyiodination methods and the properties of the resulting compounds is therefore an active and important field of research. olemiss.edunih.gov

Historical Development and Initial Studies of this compound (PIBA)

The initial synthesis and characterization of this compound (PIBA) laid the groundwork for understanding the behavior of per-iodinated aromatic systems. While specific historical details on the very first synthesis are not extensively documented in readily available literature, the development of methods for exhaustive halogenation of aromatic compounds was a key prerequisite. For instance, the exhaustive bromination of benzoic acid has been a subject of study, and similar principles would apply to iodination, albeit with different reagents and conditions. mdpi.comresearchgate.net

Early studies would have focused on establishing the molecular structure and fundamental properties of PIBA. This would involve spectroscopic techniques to confirm the substitution pattern and elemental analysis to determine the empirical formula. The reactivity of the carboxylic acid group and the carbon-iodine bonds would also have been of initial interest to researchers exploring the potential synthetic utility of this highly functionalized molecule.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 64385-02-0 sagechem.com |

| Molecular Formula | C7HI5O2 nih.gov |

| Molecular Weight | 751.604 g/mol |

| Appearance | Light yellow to yellow solid chemicalbook.com |

| Purity | ≥98.0% sagechem.com |

| Storage Temperature | 2-8°C, protect from light chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5,6-pentaiodobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HI5O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLWJOZRHQPFML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1I)I)I)I)I)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HI5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Analysis of 2,3,4,5,6 Pentaiodobenzoic Acid

X-ray Diffraction Studies

X-ray diffraction (XRD) serves as a cornerstone for determining the three-dimensional arrangement of atoms within a crystalline solid, providing invaluable insights into molecular geometry and packing.

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction (scXRD) offers an atomic-resolution view of 2,3,4,5,6-pentaiodobenzoic acid in its crystalline state. Studies have revealed that this molecule forms pseudo-centrosymmetric dimers in the solid state. This dimerization occurs through hydrogen bonding between the carboxylic acid functional groups of two adjacent molecules. researchgate.net

Powder X-ray Diffraction for Phase Purity and Structural Confirmation

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. units.it It is routinely used to confirm the phase purity of bulk samples of this compound. By comparing the experimental PXRD pattern of a synthesized batch with a pattern simulated from single-crystal X-ray data, one can verify the identity and crystalline integrity of the material. units.itncl.ac.uk This method is crucial in quality control, ensuring that the sample is a single, desired crystalline phase and free from amorphous content or other crystalline impurities. ncl.ac.ukgovinfo.govgovinfo.gov For instance, after synthesis, PXRD can confirm that no starting materials or intermediates, such as incompletely iodinated benzoic acids, remain in the final product. researchgate.netmdpi.com

High-Pressure Synchrotron X-ray Diffraction (for related polyiodides)

High-pressure synchrotron X-ray diffraction is a powerful technique for investigating the structural evolution of materials under extreme conditions. nih.goviphy.ac.cnexcillum.com While specific studies on this compound are not prominent, research on related polyiodide compounds demonstrates the utility of this method. researchgate.netaps.org When subjected to high pressures, polyiodides can undergo significant structural deformations and phase transitions. researchgate.netrsc.org Synchrotron sources provide highly intense and focused X-ray beams necessary for probing the small sample volumes within high-pressure apparatuses like diamond anvil cells. iphy.ac.cnexcillum.comornl.gov These studies reveal changes in bond lengths, bond angles, and crystal packing, which can correlate with modifications in electronic properties, such as conductivity. The insights gained from high-pressure studies on polyiodides are valuable for understanding the behavior of iodine-rich materials in general. rsc.orgornl.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared and Raman techniques, probes the vibrational modes of molecules, providing characteristic fingerprints of functional groups and chemical bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. A very broad absorption band is typically observed in the 3300–2500 cm⁻¹ region, which is a hallmark of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer. docbrown.infolibretexts.org

A strong, sharp absorption peak corresponding to the C=O (carbonyl) stretching vibration is found around 1700 cm⁻¹. mdpi.comlibretexts.org Other significant absorptions include the C-O stretching and O-H bending vibrations in the fingerprint region (approximately 1400–900 cm⁻¹), as well as C-C stretching vibrations within the aromatic ring. docbrown.infolibretexts.org

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretching (in dimer) | 3300–2500 (broad) |

| Carbonyl (C=O) | Stretching | ~1700 |

| Carbon-Oxygen (C-O) | Stretching | 1320–1210 |

| Aromatic Ring (C=C) | In-ring stretching | 1600–1400 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the chemical environments of specific nuclei.

The structure of this compound (C₇HI₅O₂) presents a unique case for both ¹H and ¹³C NMR spectroscopy.

Proton (¹H) NMR: The ¹H NMR spectrum is predicted to be exceptionally simple. The molecule contains only a single proton, belonging to the carboxylic acid functional group (-COOH). This proton is not adjacent to any other protons, so no spin-spin coupling is expected. Therefore, the spectrum should feature a single signal, a singlet, appearing in the characteristic downfield region for carboxylic acid protons, typically between 10.0 and 13.0 ppm. docbrown.info This significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atoms and anisotropic effects from the carbonyl group.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule: one carboxylic carbon and six aromatic carbons. libretexts.org The chemical shifts of the aromatic carbons are influenced by the five heavy iodine substituents. Carbons directly bonded to an aromatic ring typically absorb in the 110 to 150 ppm range. pressbooks.publibretexts.org The carbon atom of the carboxyl group is expected in the 150-180 ppm region. pdx.edu

A critical factor in the ¹³C NMR of this compound is the influence of the iodine atoms. Iodine's single stable isotope, ¹²⁷I, is a quadrupolar nucleus (spin I > 1/2). huji.ac.ildu.ac.in Nuclei bonded to quadrupolar nuclei often exhibit significantly broadened signals due to rapid quadrupolar relaxation. du.ac.instackexchange.comlibretexts.org Consequently, the signals for the five carbons directly attached to iodine (C2, C3, C4, C5, and C6) are anticipated to be very broad, which may render them difficult to observe under standard measurement conditions. The signals for the C1 carbon and the carboxylic carbon, not being directly bonded to iodine, should appear as sharper peaks.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | -COOH | 10.0 - 13.0 | Singlet | Typical range for a carboxylic acid proton. docbrown.info |

| ¹³C | C OOH | 150 - 180 | Singlet | Typical range for a carboxylic acid carbon. pdx.edu |

| ¹³C | C 1 (ipso) | 120 - 150 | Singlet | Aromatic carbon attached to the carboxyl group. |

| ¹³C | C 2, C3, C4, C5, C6 | 100 - 140 | Singlet | Aromatic carbons attached to iodine atoms. Signals are expected to be significantly broadened due to the quadrupolar effect of the attached ¹²⁷I nucleus. du.ac.inlibretexts.org |

While ¹H and ¹³C are the most commonly observed nuclei in organic chemistry, NMR can be performed on other nuclei, including halogens. However, for halogens other than ¹⁹F (which is a spin-1/2 nucleus), significant challenges arise. The common isotopes of chlorine (³⁵Cl, ³⁷Cl), bromine (⁷⁹Br, ⁸¹Br), and iodine (¹²⁷I) are all quadrupolar nuclei. du.ac.in

A nucleus with a spin quantum number greater than 1/2 (I > 1/2) possesses a nuclear electric quadrupole moment, which describes a non-spherical distribution of charge within the nucleus. huji.ac.ilgeorgetown.edu This quadrupole moment interacts strongly with local electric field gradients, such as those created by the asymmetric electronic environment in a covalent bond. libretexts.org This interaction provides a highly efficient mechanism for nuclear relaxation, which leads to a dramatic shortening of the relaxation times (T₁ and T₂). stackexchange.com

The consequence in an NMR spectrum is extreme line broadening. du.ac.inlibretexts.org The observed linewidth of a signal is inversely proportional to the transverse relaxation time (T₂). stackexchange.com For most covalently bonded quadrupolar halogens in solution, the signals are broadened to the extent of hundreds or thousands of Hertz, often making them undetectable on standard high-resolution NMR spectrometers. huji.ac.il While techniques like solid-state NMR can be used to study these nuclei, solution-state NMR of ¹²⁷I in compounds like pentaiodobenzoic acid is generally impractical for routine structural analysis due to the anticipated extreme signal broadening.

Mass Spectrometry and Elemental Analysis for Compound Verification

Mass spectrometry and elemental analysis are cornerstone techniques for confirming the molecular weight and atomic composition of a synthesized compound.

Elemental Analysis: For a compound with the molecular formula C₇HI₅O₂, the theoretical elemental composition provides a benchmark for purity. The calculated percentages by mass are essential for validating the empirical formula of a purified sample.

Table 2: Theoretical Elemental Analysis for C₇HI₅O₂

| Element | Atomic Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 11.19 |

| Hydrogen | H | 1.008 | 1 | 1.008 | 0.13 |

| Iodine | I | 126.904 | 5 | 634.520 | 84.42 |

| Oxygen | O | 15.999 | 2 | 31.998 | 4.26 |

| Total | 751.603 | 100.00 |

Mass Spectrometry: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments. For this compound, the molecular ion peak (M⁺•) would be expected at an m/z value corresponding to its molecular weight (~751.6). Since iodine is monoisotopic (¹²⁷I), the molecular ion region will not show a complex halogen isotope pattern, simplifying its identification.

The fragmentation pattern under electron ionization (EI) can be predicted based on the known behavior of benzoic acids. Common fragmentation pathways include the loss of small, stable neutral species.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion Formula | Neutral Loss | Predicted m/z | Notes |

| [C₇HI₅O₂]⁺• | - | 752 | Molecular ion (M⁺•) |

| [C₇HI₄O]⁺ | •OH | 735 | Loss of a hydroxyl radical from the carboxylic acid group. |

| [C₆I₅]⁺ | •COOH | 707 | Loss of the entire carboxyl group as a radical. |

| [C₇HI₄O₂]⁺ | •I | 625 | Loss of an iodine radical, a common fragmentation for iodoaromatics. |

| [C₆I₄]⁺• | •I, •COOH | 580 | Subsequent loss of an iodine radical after loss of the carboxyl group. |

UV-Visible Spectroscopy for Electronic Structure Investigations

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. researchgate.net The absorption spectrum of an aromatic compound is dominated by π → π* transitions. libretexts.org

The parent chromophore, benzoic acid, exhibits two main absorption bands in the 200-300 nm region: a strong band (referred to as the B-band or E₂-band) around 230 nm and a weaker, structured band (the C-band or B-band) around 270-280 nm. researchgate.netrsc.orgrsc.org These bands arise from π → π* electronic transitions within the benzene (B151609) ring, perturbed by the carboxyl substituent.

The introduction of five iodine atoms onto the benzene ring is expected to significantly alter the absorption spectrum. Halogens act as auxochromes, substituents that modify the absorption characteristics of a chromophore. The heavy iodine atoms, with their available lone-pair electrons, can participate in resonance with the aromatic π-system. This extended conjugation, along with the heavy-atom effect, typically leads to a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in absorption intensity) of the π → π* transition bands. researchgate.net

Therefore, the λₘₐₓ values for the B- and C-bands of this compound are predicted to be at longer wavelengths than those observed for unsubstituted benzoic acid. researchgate.netresearchgate.net Weaker n → π* transitions, involving the non-bonding electrons on the oxygen atoms, are also possible but are generally much less intense than the π → π* transitions. researchgate.net The study of these electronic transitions provides valuable insight into the molecular orbital energy levels and the electronic structure of the molecule. researchgate.net

Computational Chemistry and Theoretical Investigations of 2,3,4,5,6 Pentaiodobenzoic Acid

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, serve as powerful tools for exploring the molecular properties of 2,3,4,5,6-pentaiodobenzoic acid. libretexts.orgresearchgate.net These methods allow for the detailed examination of the molecule's geometry, electronic structure, and reactivity without the need for direct experimental measurement. DFT methods, such as those utilizing the M06 and ωB97XD functionals, have been successfully applied to study this compound and its derivatives. rsc.orgdntb.gov.ua These computational approaches are essential for understanding the complex interplay of steric and electronic effects introduced by the five bulky, electron-withdrawing iodine atoms.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution (ρ(r)) to characterize chemical bonding. rsc.org This approach has been applied to the structures of pentaiodobenzoic acid and its complexes to understand the nature of non-covalent interactions, particularly halogen bonds. rsc.orgresearchgate.net

In studies of zinc(II)-pentaiodobenzoate complexes, QTAIM analysis was performed to examine the specific non-covalent interactions involving halogen atoms. researchgate.net The analysis of the electron density topology reveals bond critical points (BCPs) between interacting atoms, such as iodine and oxygen (I···O) or iodine and iodine (I···I). The properties at these BCPs, including the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the interaction strength and nature. For instance, the formation of I···O halogen bonds in a zinc complex results in a three-dimensional structure, and QTAIM helps to quantify the strength of these interactions. researchgate.net Similarly, calculations on pentaiodobenzoic acid salts have utilized QTAIM to analyze the electron density distribution of halogen bonding. rsc.org

Detailed parameters for halogen bonds found in the crystal structures of pentaiodobenzoic acid and its salts have been reported. rsc.org These interactions are crucial in dictating the supramolecular assembly in the solid state.

Table 1: Halogen Bonding Parameters in Pentaiodobenzoic Acid Derivatives

| Interaction | Donor Atom | Acceptor Atom | Distance (Å) | Angle (C-I···Acceptor, °) | Reference |

|---|---|---|---|---|---|

| I···O | Iodine | Oxygen | 2.806 - 3.092 | 163.95 - 178.45 | rsc.org |

| I···I | Iodine | Iodine | 3.676 - 3.954 | 125.95 - 177.02 | rsc.org |

This table presents a range of observed geometric parameters for halogen bonds in the solid state, analyzed using computational methods. The distances are shorter than the sum of the van der Waals radii, and the angles are nearly linear, which are characteristic features of halogen bonding.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wuxiapptec.comrsc.org The MEP maps electrostatic potential onto the molecule's electron density surface, with different colors representing regions of varying potential. Typically, red indicates electron-rich, negative potential regions (favorable for electrophilic attack), while blue denotes electron-deficient, positive potential areas (favorable for nucleophilic attack). wuxiapptec.com

For carboxylic acids, a strong correlation exists between the maximum positive MEP value (V_S,max), usually located near the acidic hydroxyl hydrogen, and the acid dissociation constant (pKa). wuxiapptec.comntu.edu.tw A more positive V_S,max indicates a more electron-deficient proton, greater acidity, and a lower pKa value. wuxiapptec.com In this compound, the five strongly electron-withdrawing iodine atoms are expected to significantly increase the positive electrostatic potential on the carboxylic proton, thereby increasing its acidity compared to benzoic acid. This makes the MEP a powerful predictive tool for estimating the relative acidity of such substituted compounds. wuxiapptec.com

Furthermore, the iodine atoms themselves exhibit a phenomenon known as a "σ-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, opposite to the C-I covalent bond. nih.gov This positive σ-hole is responsible for the ability of iodine to act as a Lewis acid and form halogen bonds with Lewis bases (e.g., oxygen or other halogen atoms). MEP analysis is crucial for identifying and characterizing these σ-holes and predicting the directionality and strength of potential halogen bonds. nih.gov

The Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a system as a function of its geometry. libretexts.org For a molecule like this compound, a PES can be calculated to study various dynamic processes, such as the internal rotation of the carboxylic acid group relative to the benzene (B151609) ring. By mapping the energy at different dihedral angles, one can identify the most stable conformation (energy minimum) and the energy barriers to rotation (transition states). libretexts.orgfu-berlin.de These calculations are critical for understanding the molecule's conformational preferences, which are influenced by the steric hindrance from the ortho-iodine atoms and potential intramolecular interactions.

Bond order is a measure of the number of chemical bonds between two atoms. In computational studies, Wiberg bond indices, calculated using methods like the Natural Bond Orbital (NBO) partitioning scheme, are often used to quantify bond order. rsc.org Such calculations have been performed for pentaiodobenzoic acid and its salts to analyze the electronic structure. rsc.org These indices can provide insight into the degree of covalency and the strength of bonds within the molecule, including the C-I bonds and the bonds within the aromatic ring, offering a more detailed picture of the electronic delocalization and bonding than simple Lewis structures can provide.

Energy Decomposition Analysis (EDA) is a computational method used to dissect the total interaction energy between molecules into physically meaningful components, such as electrostatic, Pauli repulsion, orbital (polarization and charge transfer), and dispersion energies. researchgate.net This analysis provides deep insight into the nature of chemical bonds and intermolecular forces, including the halogen bonds that are prominent in this compound. researchgate.netscite.ai

EDA has been used to estimate the energies of halogen bonding in the solid-state structures of pentaiodobenzoate complexes. researchgate.net These studies have shown that the halogen bonds (e.g., I···O interactions) are significant, with energies that can be comparable to strong hydrogen bonds. For example, in zinc(II) pentaiodobenzoate complexes, the highest halogen bond energies were estimated to be around 5.1 kcal/mol. researchgate.net By breaking down this interaction energy, EDA can reveal the relative contributions of electrostatics (arising from the σ-hole on iodine and the negative site on the acceptor atom) and covalent (orbital interaction) character to the halogen bond.

Table 2: EDA Components of Intermolecular Interactions

| Energy Component | Description |

|---|---|

| Electrostatic | Classical Coulomb interaction between the unperturbed charge distributions of the monomers. |

| Pauli Repulsion | Destabilizing term arising from the antisymmetry requirement of the wavefunction (exchange repulsion). |

| Orbital Interaction | Stabilizing energy from the relaxation of orbitals upon interaction (includes polarization and charge transfer). |

| Dispersion | Stabilizing energy arising from electron correlation effects. |

This table describes the typical components provided by an Energy Decomposition Analysis, which helps to characterize the physical nature of an intermolecular bond.

The Electron Localization Function (ELF) is a tool used in quantum chemistry to visualize regions of space where electron pairs are localized, such as covalent bonds, lone pairs, and atomic cores. uchile.clnih.gov It provides a topological analysis of chemical bonding that is independent of orbital-based models. An ELF analysis of this compound would reveal the spatial location and nature of its chemical bonds and non-bonding electrons.

One would expect to find localization attractors corresponding to:

Core basins around each atomic nucleus.

Bonding attractors located between covalently bonded atoms (C-C, C-H, C-I, C=O, C-O, O-H). The shape and population of these basins provide information about bond polarity and multiplicity.

Non-bonding attractors corresponding to the lone pairs on the oxygen and iodine atoms. The ELF is particularly useful for visualizing the stereochemical activity of lone pairs. researchgate.net

The Interacting Quantum Atoms (IQA) method is a real-space energy decomposition scheme that partitions the total energy of a molecule into intra-atomic and inter-atomic contributions. nih.govnih.gov Based on the QTAIM framework, IQA provides a detailed energetic breakdown of all interactions within a system without reference to fragment wavefunctions. nih.govscite.ai

For characterizing the halogen bonds (e.g., I···O) in pentaiodobenzoic acid, the IQA method is particularly powerful. figshare.com It allows for the calculation of the total interaction energy between the iodine atom of one molecule and the oxygen atom of another. This interaction energy (E_int) is then additively decomposed into classical electrostatic (V_cl) and exchange-correlation (V_xc) terms. researchgate.net

E_int(A,B) = V_cl(A,B) + V_xc(A,B)

This decomposition allows for a quantitative assessment of the covalent (from V_xc) and electrostatic (from V_cl) character of the halogen bond. figshare.com The IQA approach can thus provide a clear, physically grounded picture of the bonding nature, distinguishing the roles of electrostatic attraction due to the σ-hole and the contribution from orbital overlap and electron sharing. researchgate.net

Thermodynamic Property Calculations (e.g., Enthalpies of Deprotonation)

Computational methods, particularly density functional theory (DFT), are powerful tools for predicting such thermodynamic data. The process would involve optimizing the geometries of both the protonated acid and its corresponding carboxylate anion. The difference in the calculated electronic energies, with appropriate thermal corrections, would yield the enthalpy of deprotonation. The presence of five bulky and electron-withdrawing iodine atoms is expected to have a significant impact on the electronic structure and, consequently, the deprotonation energetics.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful chemoinformatic tool to predict the physicochemical properties of molecules based on their structural features. These models are built by establishing a mathematical correlation between a set of molecular descriptors and an experimental or computationally derived property.

Prediction of Acidity Constants (pKa) using Linear and Nonlinear Models

The acidity constant (pKa) is a critical parameter for any acidic compound. QSPR models are frequently employed to predict pKa values, which can be challenging to determine experimentally for all compounds of interest. These models can be linear, such as multiple linear regression (MLR), or nonlinear, like support vector machines (SVM).

For this compound, a QSPR model for pKa prediction would involve the calculation of various molecular descriptors. These descriptors could include electronic parameters (e.g., atomic charges, dipole moment), topological indices, and quantum-chemical descriptors. By training a model on a dataset of benzoic acids with known pKa values, a predictive equation can be derived. The large steric bulk and strong inductive effect of the five iodine substituents would be key descriptors in such a model.

Application of Artificial Neural Networks (ANN) in Property Prediction

Artificial Neural Networks (ANNs) are a sophisticated class of nonlinear models increasingly used in QSPR studies. ANNs, inspired by the structure of the human brain, can capture complex and non-linear relationships between molecular descriptors and properties. An ANN model for predicting the properties of this compound would be trained on a diverse dataset of related compounds. The network would learn the intricate interplay of steric and electronic effects of the substituents on properties like pKa or solubility. The predictive power of ANN models often surpasses that of traditional linear models, especially for molecules with complex substitution patterns.

Theoretical Insights into Intramolecular Hydrogen Bonding and Acidity

The possibility of intramolecular hydrogen bonding and its influence on acidity is a key area of theoretical investigation. In many organic acids, intramolecular hydrogen bonds can stabilize the conjugate base, thereby increasing acidity. For instance, in salicylic (B10762653) acid, an intramolecular hydrogen bond between the ortho-hydroxyl group and the carboxylate anion stabilizes the deprotonated form.

In the case of this compound, the steric crowding due to the five large iodine atoms forces the carboxylic acid group out of the plane of the benzene ring. This "steric inhibition of resonance" would already influence its acidity. While a classic intramolecular hydrogen bond is not expected in the same manner as in ortho-hydroxybenzoic acids, theoretical studies could explore weaker C-H···O interactions or other non-covalent interactions involving the iodine atoms that might influence the conformation and acidity of the molecule. DFT calculations can be employed to analyze the electron density distribution and identify potential intramolecular interactions that could affect the stability of the acid and its conjugate base.

Reactivity and Derivatization Strategies Involving 2,3,4,5,6 Pentaiodobenzoic Acid

Coordination Chemistry and Metal Complex Formation

The carboxylate functionality of pentaiodobenzoic acid (HPIBA) readily participates in coordination with metal centers, acting as a ligand to form a variety of metal complexes. The presence of multiple iodine atoms introduces the potential for secondary interactions, such as halogen bonding, which can influence the solid-state structures of these complexes.

Heteroleptic zinc(II) complexes incorporating the pentaiodobenzoate (PIBA) ligand have been successfully synthesized and structurally characterized. mdpi.com The reaction of zinc(II) nitrate (B79036) with pentaiodobenzoic acid in dimethylformamide (DMF) in the presence of different pyridine-based co-ligands yields distinct neutral complexes. mdpi.com

For instance, the reaction with 3,5-dimethylpyridine (B147111) (3,5-MePy) results in the formation of [Zn(3,5-MePy)₂PIBA₂] (Complex 1). mdpi.com In a different coordination environment, when other substituted pyridines like 3-chloropyridine (B48278) are used, a different complex, [Zn(DMF)₃(NO₃)PIBA] (Complex 2), is formed. mdpi.com The synthesis of these complexes is typically carried out by dissolving pentaiodobenzoic acid in DMF, followed by the addition of the respective pyridine (B92270) and a solution of zinc nitrate hexahydrate in DMF. mdpi.com

Interactive Table: Synthesis and Properties of Zinc(II)-Pentaiodobenzoate Complexes

| Complex | Formula | Synthesis Reactants | Coordination Geometry of Zn(II) |

| 1 | [Zn(3,5-MePy)₂PIBA₂] | HPIBA, 3,5-MePy, Zn(NO₃)₂·6H₂O in DMF | Tetra-coordination |

| 2 | [Zn(DMF)₃(NO₃)PIBA] | HPIBA, 3-ClPy, Zn(NO₃)₂·6H₂O in DMF | Hexa-coordination |

The pentaiodobenzoate ligand exhibits different coordination behaviors depending on the surrounding ligands and reaction conditions. mdpi.com

In the structure of [Zn(3,5-MePy)₂PIBA₂] , the zinc(II) ion is tetra-coordinated. It is bound to two nitrogen atoms from the two 3,5-dimethylpyridine ligands and two oxygen atoms from two separate pentaiodobenzoate ligands. mdpi.com

Conversely, in [Zn(DMF)₃(NO₃)PIBA] , the zinc(II) center is hexa-coordinated. mdpi.com The coordination sphere is composed of one oxygen atom from a single pentaiodobenzoate ligand (with a Zn-O bond length of 2.018 Å), three oxygen atoms from three DMF solvent molecules (Zn-O bond lengths ranging from 2.034–2.084 Å), and two oxygen atoms from a bidentate nitrate ligand (Zn-O bond lengths of 2.116 and 2.473 Å). mdpi.com This demonstrates the flexibility of the pentaiodobenzoate ligand in accommodating different coordination numbers and environments at the metal center. mdpi.com

The presence of numerous iodine atoms on the pentaiodobenzoate ligand facilitates the formation of extended supramolecular structures through halogen bonding. mdpi.com In the solid state, complex [Zn(DMF)₃(NO₃)PIBA] features multiple iodine-oxygen (I–O) halogen bonds, which link the individual complex units into a three-dimensional network. mdpi.com These interactions involve oxygen atoms from both the carboxylate groups (with I–O distances of 2.997–3.181 Å) and the nitrate ligands (I–O distances of 3.079–3.129 Å). mdpi.com

The ability of metal complexes to act as templates or counterions for the assembly of polyiodide networks is a well-established principle in supramolecular chemistry. nih.govresearchgate.netnih.govmdpi.com Cationic metal complexes can organize iodide ions and diiodine molecules into intricate one-, two-, or three-dimensional networks. nih.govresearchgate.netnih.gov These structures are often stabilized by a combination of electrostatic forces, hydrogen bonding, and halogen bonding. mdpi.com The highly iodinated nature of 2,3,4,5,6-pentaiodobenzoic acid and its complexes makes it a pertinent candidate for designing novel materials based on polyiodide networks. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bonds on the aromatic ring of this compound are susceptible to palladium-catalyzed cross-coupling reactions, a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. This allows for the extensive functionalization of the polyiodinated aromatic core.

Palladium catalysts are effective in promoting the alkenylation and alkynylation of aryl halides. psu.edu This methodology can be applied to polyiodoaromatic substrates to introduce unsaturated carbon chains. The reactions typically involve a palladium source, such as palladium(II) acetate, a suitable ligand like a phosphine, a base, and the vinyl or alkynyl coupling partner. nih.gov For example, the Heck reaction provides a pathway to couple aryl halides with alkenes. memphis.edu Similarly, Sonogashira coupling enables the reaction of aryl halides with terminal alkynes. These strategies offer a route to synthesize highly functionalized derivatives of pentaiodobenzoic acid, where the iodine atoms are replaced with various alkenyl and alkynyl groups.

Interactive Table: General Conditions for Palladium-Catalyzed Reactions

| Reaction Type | Catalyst System Example | Substrates | Key Features |

| Alkylation/Alkenylation | Pd(OAc)₂, tri-2-furylphosphine, norbornene, Cs₂CO₃ | Aryl iodides, Bromoenoates | Intramolecular Heck sequence. nih.gov |

| ortho-Alkenylation/Alkynylation | Palladium catalyst, ortho-Phenyl benzoic acid (promoter) | Picolinamide-protected benzylamine, Vinyl iodides, Acetylenic bromide | Functionalization of ortho-C(sp²)-H bonds. psu.edu |

A key challenge in the chemistry of polyhalogenated compounds is achieving regioselectivity, i.e., the functionalization of a specific halogen atom while leaving others intact. Palladium-catalyzed cross-coupling reactions can be controlled to achieve a high degree of regioselectivity. memphis.edu This is often accomplished through the use of directing groups, which position the catalyst at a specific site on the substrate. memphis.edunih.gov

For a molecule like this compound, the carboxylic acid group could potentially act as a directing group, favoring the functionalization of the iodine atoms at the ortho positions (positions 2 and 6). By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to selectively substitute one or more of the five iodine atoms. memphis.edunih.gov This selective functionalization is crucial for the systematic synthesis of complex, tailor-made aromatic compounds for various applications.

Salt Formation and Ionic Derivatives

The acidic proton of the carboxylic group in this compound can be readily abstracted by a base to form the corresponding pentaiodobenzoate anion. This anion can then form ionic bonds with various cations, leading to the formation of salts. A significant class of these salts involves the use of organic nitrogenous bases, which, upon protonation, form organic ammonium (B1175870) cations.

A comprehensive search of scientific literature and chemical databases reveals a notable absence of detailed structural characterization for organic ammonium salts of this compound. Specifically, there is no available crystallographic data or in-depth spectroscopic analysis for the 2-methylpyridinium salt of this compound.

The formation of such a salt would involve the protonation of the nitrogen atom in 2-methylpyridine (B31789) by the carboxylic acid proton of this compound. This acid-base reaction would result in the formation of the 2-methylpyridinium cation and the 2,3,4,5,6-pentaiodobenzoate anion. The resulting salt's solid-state structure would be governed by the ionic interactions between these two components, as well as by other potential non-covalent interactions such as hydrogen bonding and halogen bonding.

While the specific structural details for the 2-methylpyridinium salt are not documented, the study of organic ammonium salts of other benzoic acid derivatives suggests that the crystal packing would be significantly influenced by the size and shape of both the cation and the anion, as well as the potential for hydrogen bond formation between the pyridinium (B92312) N-H group and the carboxylate oxygen atoms.

The table below is a placeholder for data that would be expected from a crystallographic study of 2-methylpyridinium 2,3,4,5,6-pentaiodobenzoate, should such data become available in the future.

Table 1: Hypothetical Crystallographic Data for 2-Methylpyridinium 2,3,4,5,6-Pentaiodobenzoate

| Parameter | Value |

|---|---|

| Crystal System | Not Available |

| Space Group | Not Available |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z | Not Available |

| Key Bond Lengths (cation-anion) | Not Available |

| Key Bond Angles (cation-anion) | Not Available |

The lack of experimental data for this and other organic ammonium salts of this compound highlights a potential area for future research. Such studies would be valuable for understanding the supramolecular chemistry of highly halogenated aromatic systems and could provide insights into how the interplay of ionic and other non-covalent interactions dictates the solid-state architecture of these materials.

Supramolecular Chemistry and Crystal Engineering with 2,3,4,5,6 Pentaiodobenzoic Acid

Principles of Halogen Bonding in Highly Iodinated Systems

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, attracting a nucleophile. This occurs due to an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, on the axis of the covalent bond (e.g., C-I). mdpi.com This positive region can interact favorably with electron-rich sites like lone pairs on oxygen or nitrogen atoms, or even other halogen atoms. mdpi.comnih.gov

In highly iodinated systems like pentaiodobenzoic acid, the large and highly polarizable nature of iodine makes it an excellent halogen bond donor. The strength of halogen bonds generally follows the trend I > Br > Cl > F, making iodine-based interactions particularly robust and useful in crystal engineering. nih.gov The presence of five iodine atoms on a single benzene (B151609) ring creates a molecule with a high potential for forming multiple, directional halogen bonds, enabling the construction of complex and predictable supramolecular architectures.

In the crystal structures of 2,3,4,5,6-pentaiodobenzoic acid and its derivatives, two primary types of halogen bonds are prevalent: iodine-oxygen (I···O) and iodine-iodine (I···I). These interactions are defined by distances shorter than the sum of the van der Waals radii of the interacting atoms and by specific geometric orientations.

Iodine-Oxygen (I···O) Interactions: These are among the most significant interactions in the crystal packing of HPIBA and its complexes. The oxygen atoms of the carboxylic acid group, or co-crystallized solvent or ligand molecules, act as halogen bond acceptors for the electrophilic σ-holes of the iodine atoms. In heteroleptic Zn(II) complexes of pentaiodobenzoate, I···O distances have been observed in the range of 3.045 Å to 3.320 Å, which is significantly shorter than the 3.50 Å sum of the van der Waals radii for iodine and oxygen. mdpi.com These interactions are highly directional, with the C-I···O angle approaching linearity (typically >160°), a hallmark of a strong halogen bond. rsc.org

Iodine-Iodine (I···I) Interactions: Contacts between iodine atoms are also a recurring motif. These interactions can be classified based on their geometry. Type II interactions, where the C-I···I angles are dissimilar (one close to 180° and the other close to 90°), are considered true halogen bonds. Type I interactions, with more symmetric angles, are often viewed as van der Waals contacts. In Zn(II)-pentaiodobenzoate complexes, I···I contacts involving the iodine atoms at the 2-, 4-, and 5-positions of the pentaiodobenzoate ligand have been documented with distances ranging from 3.829 Å to 3.908 Å. mdpi.com

The table below presents data from DFT calculations and QTAIM analysis on a Zn(II)-pentaiodobenzoate complex, quantifying the nature and strength of these interactions.

| Interaction Type | Interacting Atoms | Distance (Å) | Interaction Energy (E_int, kcal/mol) | Nature of Interaction |

| Iodine-Oxygen | I···O | 3.045 - 3.320 | -2.6 to -1.3 | Non-covalent, closed-shell |

| Iodine-Iodine | I···I | 3.829 - 3.908 | -0.9 to -0.8 | Non-covalent, closed-shell |

| Data derived from DFT calculations on [Zn(3,5-MePy)₂PIBA₂]. mdpi.com |

The strength and geometry of halogen bonds are finely tuned by a balance of electronic and steric factors.

Electronic Effects: The electron-withdrawing nature of the substituents on the aromatic ring significantly impacts the magnitude of the σ-hole on the halogen atoms. In pentaiodobenzoic acid, the cumulative inductive effect of the five iodine atoms and the carboxylic acid group enhances the positive electrostatic potential on the iodine σ-holes, making them stronger halogen bond donors compared to less substituted iodoarenes. Conversely, the halogen bond acceptor's strength depends on its nucleophilicity; for instance, the oxygen of a deprotonated carboxylate anion is a stronger acceptor than that of a neutral water molecule.

Steric Effects: The large size of iodine atoms introduces considerable steric hindrance. This bulkiness influences which potential halogen bond donors and acceptors can interact and dictates the geometry of the resulting supramolecular assembly. rsc.org While the ideal C-X···Y angle for a halogen bond is 180°, steric crowding from adjacent bulky iodine atoms can cause significant deviations from linearity, leading to bent or less favorable interactions. However, this steric pressure can also be exploited to direct molecules into specific, non-intuitive arrangements and to create porous structures. nih.gov

Directed Assembly of Supramolecular Architectures

The reliable and directional nature of both hydrogen and halogen bonds makes them powerful tools for the directed assembly of molecules into predictable, higher-order structures. This compound is an exemplary component in this synthetic strategy.

This compound (HPIBA) is a versatile supramolecular building block, often referred to as a "synthon" in crystal engineering. Its utility stems from the presence of two distinct functional regions: the carboxylic acid group, which is a robust hydrogen bond donor/acceptor, and the pentaiodophenyl group, which presents multiple sites for halogen bonding. mdpi.com

A key strategy in modern crystal engineering is the simultaneous use of multiple non-covalent interactions to achieve complex yet predictable structures. The combination of hydrogen bonds (stronger and highly directional) and halogen bonds (also directional, but of variable strength) is particularly effective. nih.gov

In assemblies containing HPIBA, the carboxylic acid groups typically form strong, predictable hydrogen-bonded motifs first. The classic carboxylic acid dimer, a cyclic R²₂(8) synthon, is a common feature. These primary hydrogen-bonded structures then serve as supermolecules that are organized into a larger crystal lattice by the weaker, yet still directional, halogen bonds. nih.gov Studies on related iodo-substituted benzoic acids have shown that hydrogen-bond based synthons can be responsible for the primary assembly with a near 100% success rate, while halogen bonds play a crucial supporting role in organizing these assemblies into extended architectures. nih.gov For instance, a hydrogen-bonded dimer can be linked to its neighbors via a series of I···O or I···I interactions, creating tapes, sheets, or 3D networks. mdpi.com This hierarchical approach, where strong interactions define local structure and weaker ones define the global packing, allows for a high degree of control over the final crystalline form.

| Interaction | Typical Role in HPIBA Assemblies | Bond Distances (Å) |

| O-H···O Hydrogen Bond | Forms primary dimeric synthons | ~2.6 - 2.8 |

| C-I···O Halogen Bond | Links primary synthons into extended networks | ~2.8 - 3.4 |

| C-I···I Halogen Bond | Provides additional stabilization for the crystal lattice | ~3.6 - 4.0 |

| Data derived from studies on iodinated benzoic acids and their complexes. mdpi.comrsc.orgnih.gov |

Co-crystallization and Solvate Formation

Co-crystallization is a powerful technique to modify the physical properties of a solid without altering its chemical composition. It involves crystallizing two or more neutral components together in a stoichiometric ratio to form a new, single crystalline phase. mdpi.com Due to its potent hydrogen and halogen bonding capabilities, HPIBA is an excellent candidate for forming co-crystals and solvates.

By co-crystallizing HPIBA with other molecules (co-formers) that are strong hydrogen or halogen bond acceptors, such as pyridines, N-oxides, or other aromatic compounds, novel solid forms with tailored architectures can be engineered. nih.govnih.gov The co-former can interact with either the carboxylic acid group via hydrogen bonding or with the iodinated ring via halogen bonding, or both. This competition and interplay between interaction sites can lead to a diverse range of supramolecular structures.

Solvate formation, where solvent molecules are incorporated into the crystal lattice, is also common. Solvents like dimethylformamide (DMF) can act as hydrogen or halogen bond acceptors, becoming an integral part of the crystal structure. In the complex [Zn(DMF)₃(NO₃)PIBA], three DMF molecules are coordinated to the zinc ion, and their oxygen atoms also participate in I···O halogen bonds with the pentaiodobenzoate ligand of a neighboring complex, demonstrating the integral role a solvent can play in the supramolecular assembly. mdpi.com The choice of solvent can thus be a critical parameter in determining the final crystalline outcome.

Surface-Adsorbed Supramolecular Architectures (General Principles for Aromatic Carboxylic Acids)

The self-assembly of aromatic carboxylic acids on solid surfaces is a cornerstone of 2D crystal engineering. The process is primarily driven by a combination of hydrogen bonding, van der Waals forces, and molecule-substrate interactions, which can be precisely studied using high-resolution real-space techniques like Scanning Tunneling Microscopy (STM). mdpi.comnih.govchemicalbook.com

Key Driving Forces and Supramolecular Motifs:

Hydrogen Bonding: The carboxylic acid functional group is a powerful and reliable motif for directing supramolecular assembly. polimi.itrsc.org It acts as both a hydrogen bond donor and acceptor, most commonly forming highly stable cyclic dimers through a pair of O–H···O hydrogen bonds. echemi.compubcompare.ai This robust interaction is often the primary driver in the formation of chains, ribbons, and more complex networks on a surface. polimi.itrsc.org The energy of a single hydrogen bond typically ranges from 15 to 35 kJ/mol, making it a strong directional force in molecular organization. polimi.it

Molecule-Substrate Interaction: The nature of the substrate plays a critical role. On inert surfaces like graphite (B72142) (HOPG), the assembly is dominated by intermolecular forces, with the substrate acting as a template. nih.gov In contrast, on more reactive metal surfaces like gold (Au) or silver (Ag), the interaction between the molecule and the surface can be significant, sometimes competing with or even overriding the intermolecular hydrogen bonds. nih.govtum.de For instance, some assemblies on Au(111) are described as nearly-freestanding, indicating a weak molecule-substrate interaction that allows the intermolecular forces to dictate the structure. acs.org

Influence of Molecular Structure: The number and relative position of carboxylic acid groups on the aromatic ring directly influence the geometry of the resulting supramolecular nanostructure. Molecules with multiple carboxylic acid groups, such as trimesic acid, can form extended "chicken-wire" networks. chemicalbook.com The presence of other functional groups can also introduce competing interactions or steric hindrance. sigmaaldrich.com

Thermodynamic Control and Environmental Factors:

Many self-assembly processes at the liquid-solid interface are thermodynamically controlled. mdpi.comnih.govchemicalbook.com This means the molecules on the surface are in equilibrium with those in the solution, allowing factors like solvent choice and concentration to be used to steer the system towards a desired architecture. mdpi.comnih.govchemicalbook.com

The principles of aromatic carboxylic acid assembly on surfaces are often studied using model compounds. The resulting structures can be precisely characterized by STM, providing crystallographic information such as lattice parameters and the orientation of molecules within the unit cell.

Table 1: Examples of Supramolecular Assemblies of Aromatic Carboxylic Acids on Surfaces

| Molecule | Substrate | Observed Supramolecular Motif | Key Interactions |

|---|---|---|---|

| 4-(decyloxy)benzoic acid (4DBA) | Au(111) | Highly ordered single-layer film of dimers | Double hydrogen bonds between carboxylic groups; weak lateral C–H···O interactions. acs.org |

| Ferrocenecarboxylic acid (FcCOOH) | Cu(111) | Cyclic hydrogen-bonded pentamers and dimers | Hydrogen bonding. polimi.it |

| Oligo(3-hexylthiophenes) with terminal COOH | HOPG | Head-to-head dimer formation creating lamellae | Hydrogen bonding; van der Waals interactions. echemi.compubcompare.ai |

Hypothesized Behavior of this compound on Surfaces:

While direct experimental studies on the surface adsorption of this compound are lacking, its structure allows for well-founded hypotheses regarding its behavior. The molecule possesses two key features that would compete and cooperate to define its self-assembly: the carboxylic acid group and the five iodine atoms.

Hydrogen-Bonded Dimers: Like other benzoic acids, this compound is expected to form the classic hydrogen-bonded dimer as a primary and highly stable supramolecular synthon.

Halogen Bonding: The defining feature of this molecule is its per-iodinated aromatic ring. Iodine, being a heavy and polarizable halogen, is a strong halogen bond (XB) donor. mdpi.comacs.org A halogen bond is a highly directional, noncovalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. mdpi.com In the case of this compound, several types of halogen bonds are conceivable:

I···O Halogen Bonds: The iodine atoms could form strong halogen bonds with the oxygen atoms of the carboxylic groups on neighboring molecules. This interaction could either compete with or reinforce the standard hydrogen-bonding dimer, potentially leading to novel, complex 2D patterns. Studies of other halogenated molecules have shown that Br···O interactions can play a key role in determining structural formation. mdpi.com

I···I Halogen Bonds: Interactions between the iodine atoms of adjacent molecules are also highly probable. These type-I halogen-halogen interactions could serve to link the primary hydrogen-bonded dimers into larger, stable superstructures.

The interplay between the robust O–H···O hydrogen bonds and the numerous, directional I···O and I···I halogen bonds would likely result in a highly ordered and dense 2D crystalline network. The final structure would represent a fine balance between these competing forces, modulated by the interaction with the chosen substrate. The study of analogous polyhalogenated systems, such as pentabromobenzoic acid, confirms the critical role of both hydrogen and halogen bonding in directing solid-state packing. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| This compound | C₇HI₅O₂ |

| 4-(decyloxy)benzoic acid | C₁₇H₂₆O₃ |

| 4-[trans-2-(pyrid-4-yl-vinyl)]benzoic acid | C₁₄H₁₁NO₂ |

| Ferrocenecarboxylic acid | C₁₁H₁₀FeO₂ |

| Pentabromobenzoic acid | C₇HBr₅O₂ |

Advanced Research Perspectives and Emerging Directions for 2,3,4,5,6 Pentaiodobenzoic Acid

Development of Novel Synthetic Methodologies for Polyiodinated Aromatics

The synthesis of polyiodinated aromatic compounds presents a significant challenge in organic chemistry. The development of efficient, scalable, and high-yield methods is crucial for accessing these molecules for further study and application. Research in this area focuses on creating robust protocols that can overcome issues of steric hindrance and control the regioselectivity of iodination.

A key strategy involves the exhaustive halogenation of aromatic precursors. For instance, a highly efficient method for preparing the analogous 2,3,4,5,6-pentabromobenzoic acid on a multigram scale utilizes the exhaustive bromination of benzoic acid with 1,3-dibromoisocyanuric acid in concentrated sulfuric acid. mdpi.com This approach, however, often results in impurities such as incompletely halogenated species (e.g., 3,4,5,6-tetrabromobenzoic acid) and requires a meticulous purification protocol. mdpi.comresearchgate.net A developed purification process involves converting the crude acid product into its sodium salt in an alkaline solution to separate it from less acidic impurities, followed by re-acidification and recrystallization to yield the analytically pure product. mdpi.com Such methodologies for perbrominated compounds serve as a valuable blueprint for developing similar exhaustive iodination techniques for 2,3,4,5,6-pentaiodobenzoic acid.

Broader synthetic strategies for creating polysubstituted aromatics are also being explored. One general and robust method involves a cobalt-catalyzed [2+2+2] cycloaddition of nitriles and alkynes, which allows for the synthesis of tetra- and penta-aryl substituted pyridines. nih.gov While not a direct synthesis of polyiodinated benzoic acids, this highlights a trend towards developing versatile cycloaddition reactions that can construct highly substituted aromatic cores, which could potentially be adapted for iodine-rich systems. nih.govmdpi.com Furthermore, industrial-scale synthesis of related compounds, such as the preparation of pentafluorobenzoic acid via fluorine exchange reactions on a pentachlorobenzonitrile (B42970) precursor, showcases methodologies that could inspire new pathways for polyiodinated analogues. google.com

Exploration of Complex Supramolecular Assemblies and Functional Materials

The five iodine atoms on the this compound molecule are not merely passive substituents; they are active participants in directing molecular self-assembly through halogen bonding. This non-covalent interaction, where a halogen atom acts as an electrophilic species (a "σ-hole"), is a powerful tool in crystal engineering and the design of functional materials. doaj.orgnih.gov

In the solid state, this compound and its salts exhibit intricate networks of intermolecular interactions. rsc.org The primary interaction is often the classic carboxylic acid dimer formation via hydrogen bonds. However, this is supplemented by a variety of halogen bonds (I···I and I···O), which play a crucial structural role in organizing molecules into extended architectures. rsc.orgnih.gov The interplay between strong hydrogen bonds and weaker, yet highly directional, halogen bonds allows for the reliable construction of complex one- and two-dimensional networks. nih.gov

The table below, based on data from crystallographic studies of this compound (1) and its salts, details the geometric parameters of observed halogen bonds, illustrating the prevalence and nature of these interactions. rsc.org

| Compound | Halogen Bond Type | Donor-Acceptor Distance (Å) | C-I···Acceptor Angle (°) |

| 1 | I···I | 3.868 | 165.7 |

| 1 | I···I | 3.973 | 154.5 |

| 3 | I···O | 3.129 | 170.1 |

| 4 | I···O | 3.065 | 175.4 |

| 5 | I···I | 3.864 | 169.3 |

| Data derived from supporting information for "Halogen bonding in the structures of pentaiodobenzoic acid and its salts". rsc.org |

The ability to control these supramolecular assemblies opens the door to creating novel functional materials. The incorporation of heavy halogens like iodine can induce phosphorescence by promoting intersystem crossing (the "heavy-atom effect"), making these assemblies candidates for light-emitting materials. nih.gov Furthermore, the lipophilic nature conferred by the halogen atoms, combined with the anion-binding capability of the σ-hole, makes polyhalogenated systems promising for applications in transmembrane anion transport. nih.gov

Theoretical Advancement in Understanding Heavy Halogen Interactions

To fully harness the potential of polyiodinated compounds, a deep theoretical understanding of the underlying non-covalent interactions is essential. Advanced computational chemistry methods are pivotal in elucidating the nature of heavy halogen interactions, particularly the halogen bond.

The formation of a halogen bond is attributed to the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential (the σ-hole) along the C-I bond axis and a belt of negative potential around the equator. doaj.org Theoretical calculations using Density Functional Theory (DFT) and analysis of the Molecular Electrostatic Potential (MEP) surface are routinely used to visualize and quantify the σ-hole, predicting the strength and directionality of potential halogen bonds. doaj.orgresearchgate.net

To further dissect the nature of these interactions, several quantum chemical topology tools are employed:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density distribution to locate bond critical points (BCPs) and characterize the interaction as either purely non-covalent or having some degree of covalent character. rsc.orgresearchgate.net

Non-Covalent Interaction (NCI) Plot: This visualization tool helps to identify and characterize weak interactions in real space, distinguishing between attractive and repulsive forces. doaj.org

Electron Localization Function (ELF): ELF analysis provides insight into the degree of electron delocalization in the bonding region, which helps to differentiate between ionic, covalent, and intermediate bond types. doaj.orgresearchgate.net

Interacting Quantum Atoms (IQA): This approach partitions the total interaction energy into electrostatic and exchange-correlation components, revealing that for many halogen bonds, the exchange-correlation (covalent) term can be as significant as, or even dominate, the classical electrostatic term. nih.gov

These theoretical tools have demonstrated that the aromatic ring system itself can influence the halogen bond, with ring currents capable of activating or deactivating the σ-hole potential on the halogen atoms. rsc.org

| Theoretical Method | Purpose in Analyzing Halogen Bonds | Key Insights |

| DFT/MEP | Calculates and visualizes the σ-hole on the iodine atom. | Predicts the location, strength, and directionality of halogen bonding. doaj.orgresearchgate.net |

| QTAIM | Analyzes electron density topology to characterize the bond path. | Confirms the existence of an interaction and quantifies its strength. rsc.orgnih.gov |

| NCI Plot | Visualizes non-covalent interactions in 3D space. | Identifies regions of attraction (like halogen bonds) and steric repulsion. doaj.org |

| ELF | Maps the electron localization in the molecule. | Assesses the degree of covalency in the halogen-halogen interaction. doaj.orgresearchgate.net |

| IQA | Decomposes interaction energy into physical components. | Reveals the relative importance of electrostatic vs. covalent contributions. nih.gov |

Interdisciplinary Research with Polyiodinated Benzoic Acids

The unique properties of this compound and related polyhalogenated compounds position them at the intersection of several scientific disciplines, including medicinal chemistry, materials science, and environmental science.

In medicinal chemistry , the halogen bond is increasingly recognized as a key interaction for rational drug design. nih.gov The ability of iodine to act as a potent halogen bond donor allows molecules like pentaiodobenzoic acid to serve as scaffolds or fragments in designing ligands that bind to biological targets like proteins and nucleic acids. nih.govresearchgate.net Computational methods, once used to observe these interactions, are now being applied predictively to design new therapeutic agents. nih.gov

In materials science , the self-assembly properties driven by both hydrogen and halogen bonding are being exploited to build complex, ordered structures from the bottom up. nih.govnih.gov The heavy-atom effect of iodine is particularly attractive for creating all-organic phosphorescent materials for use in displays and sensors. nih.gov The high density and refractive index of polyiodinated compounds also suggest potential applications in optics. researchgate.net

From an environmental perspective , the study of polyhalogenated aromatics is crucial. Benzoic acid and its derivatives are significant industrial intermediates, and understanding their lifecycle and environmental impact is vital. nih.gov The persistence and potential bioaccumulation of heavily halogenated compounds necessitate research into their environmental fate and the development of sustainable disposal or degradation methods. nih.gov This interdisciplinary approach, combining synthetic chemistry, materials science, and environmental toxicology, is essential for the responsible development and application of these powerful chemical building blocks.

Q & A

Q. What are the established synthetic routes for 2,3,4,5,6-Pentaiodobenzoic acid, and how can reaction conditions be optimized for higher yields?

To synthesize this compound, researchers typically start with benzoic acid derivatives and employ sequential iodination. Key variables include temperature, iodine source (e.g., I₂ with HNO₃ as an oxidizing agent), and catalysts (e.g., AgNO₃). Optimization can be achieved via factorial design experiments, where parameters like reaction time, stoichiometry, and solvent polarity are systematically varied . For example, pre-testing small-scale reactions under controlled conditions (e.g., 50–100°C, inert atmosphere) helps identify yield-limiting factors. Evidence from analogous fluorinated compounds suggests that electron-withdrawing groups enhance iodination efficiency .

Q. How can researchers characterize the crystal structure of this compound using X-ray diffraction, and what parameters are critical for accurate refinement?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. Critical parameters include:

- Data-to-parameter ratio : ≥10:1 to ensure model reliability.

- R factor : Aim for <0.1 (lower indicates better agreement between observed and calculated data).

- Thermal displacement parameters : Refine anisotropic models for heavy atoms like iodine .

For iodinated aromatics, ensure adequate resolution (≤0.8 Å) to resolve iodine’s high electron density. Co-crystallization with stabilizing agents (e.g., 1,10-phenanthroline) may improve crystal quality .

Q. What theoretical frameworks guide the study of halogenated benzoic acid derivatives like this compound in supramolecular chemistry?

Research on halogenated benzoic acids is often rooted in non-covalent interaction theory , focusing on halogen bonding (C–I⋯O/N) and π-stacking. Density Functional Theory (DFT) calculations predict interaction energies and electron density distributions, while Molecular Electrostatic Potential (MEP) maps identify reactive sites . For example, iodine’s polarizability and σ-hole formation are critical for designing supramolecular assemblies. Link experimental data (e.g., X-ray bond lengths) with computational models to validate theoretical assumptions .

Advanced Research Questions

Q. What experimental design strategies are suitable for investigating the structure-property relationships of this compound in complex systems?

Use multifactorial designs to study interactions between variables (e.g., solvent polarity, temperature, counterion effects). For instance:

- Independent variables : Solvent dielectric constant (ε), iodine substitution pattern.

- Dependent variables : Solubility, thermal stability, halogen-bond strength.

Employ a pre-test/post-test control group design to isolate the compound’s behavior in multicomponent systems (e.g., co-crystals or coordination polymers) . Advanced statistical tools (e.g., ANOVA) help distinguish significant effects from noise .

Q. How should researchers address contradictions between computational predictions and experimental data regarding the electronic properties of this compound?

- Triangulate methods : Combine DFT calculations with spectroscopic data (e.g., UV-Vis, NMR chemical shifts) to validate electron-withdrawing effects.

- Re-examine basis sets : For iodine-containing systems, use relativistic pseudopotentials to account for spin-orbit coupling .

- Check experimental conditions : Ensure solvent effects and crystal packing forces (observed in X-ray data) are included in computational models . Document discrepancies in supplementary materials to guide future studies .

Q. What advanced spectroscopic techniques are required to resolve ambiguities in the tautomeric behavior of this compound in different solvents?

- Multinuclear NMR : Use ¹³C and ¹H NMR in DMSO-d₆ and CDCl₃ to detect keto-enol tautomerism via chemical shift differences.

- Solid-state NMR : Compare solution and solid-state behavior to identify polymorphism.

- Time-resolved IR spectroscopy : Monitor tautomeric equilibria kinetics under varying pH and temperature .

Complement with X-ray crystallography to correlate molecular conformation with spectral data .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.